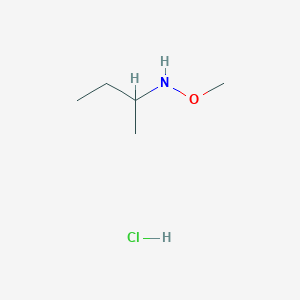![molecular formula C55H87NO22 B1448110 ビス(1-メチルエチル)フェニル]-1,3-ビス[2,6-ビス(1-メチルエチル)フェニル]-パラジウム CAS No. 1314876-23-7](/img/structure/B1448110.png)
ビス(1-メチルエチル)フェニル]-1,3-ビス[2,6-ビス(1-メチルエチル)フェニル]-パラジウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-” is a complex compound that contains a total of 168 bonds, including 81 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 9 double bonds, 3 six-membered rings, 2 esters (aliphatic), 1 tertiary amine (aliphatic), 14 hydroxyl groups, 12 secondary alcohols, and 4 ethers (aliphatic) .
Synthesis Analysis
The synthesis of this compound seems to involve complex procedures. One of the related compounds, “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2h-imidazol-2-ylidene]dichloro (1-methyl-1h-imidazole-kn3)-, (sp-4-1)-”, has a CAS Number of 1314876-23-7 and a molecular weight of 648.03 . It’s worth noting that the synthesis of these types of compounds often requires specialized knowledge and equipment .Molecular Structure Analysis
The molecular structure of “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-” is quite complex. It includes a palladium atom, multiple carbon and hydrogen atoms, and other elements . The exact structure can be determined using techniques such as X-ray crystallography .科学的研究の応用
有機合成における触媒作用
Pd (MesIm)Cl2は、有機合成において広く触媒として使用されています。クロスカップリング反応など、さまざまな化学反応を促進する能力は高く評価されています。 中心のパラジウム原子に2つの塩素原子と嵩高いN-ヘテロ環状カルベン(NHC)配位子が結合した化合物の構造により、立体障害が低減され、効率的な触媒作用が可能になります .
医薬品研究
医薬品業界では、Pd (MesIm)Cl2は、医薬品有効成分(API)を含む複雑な分子の合成に重要な役割を果たしています。 その触媒特性により、医薬品の分子構造を構築するために不可欠な炭素-炭素結合および炭素-ヘテロ原子結合を形成することができます.
材料科学
このパラジウム化合物は、材料科学において、強化された特性を持つ新しい材料の開発に使用されています。 特定の機能を持つポリマーを作成したり、材料の表面特性を変更して性能を向上させるために使用できます .
ナノテクノロジー
Pd (MesIm)Cl2は、特に電子機器、触媒、センサーとして用途を持つパラジウムナノ粒子などのナノ粒子の合成に役立ちます。 化合物の制御された反応性は、ナノ粒子の所望のサイズと形状を得るために不可欠です.
環境化学
環境化学では、Pd (MesIm)Cl2は、環境から汚染物質を除去するために使用されます。 有害な有機化合物の分解を触媒することができ、水と空気の浄化プロセスに役立ちます .
エネルギー研究
化合物の触媒特性は、エネルギー研究、特に燃料電池の開発においても活用されています。 Pd (MesIm)Cl2は、燃料電池内の電気化学反応の効率を向上させるために使用でき、クリーンエネルギー生産に貢献します.
作用機序
Target of Action
“Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-]” is a chemical compound used in scientific research It’s known that palladium compounds often target molecular structures in various chemical reactions .
Mode of Action
The mode of action of “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-]” involves its interaction with other compounds in a chemical reaction. It’s known that palladium compounds often act as catalysts, accelerating chemical reactions without being consumed in the process.
Biochemical Pathways
Pharmacokinetics
The physical form of the compound is described as a pale-yellow to yellow-brown solid , which may impact its bioavailability.
Result of Action
As a catalyst, it likely facilitates chemical reactions, leading to the formation of new compounds.
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular functions, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial catalytic properties, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. It is essential to determine the optimal dosage to minimize toxicity while maximizing its beneficial effects.
Metabolic Pathways
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its catalytic activity. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications.
Transport and Distribution
The transport and distribution of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function. Studies have shown that the compound can be transported to specific cellular compartments, where it exerts its catalytic effects.
Subcellular Localization
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is essential for its catalytic activity and interaction with cellular components.
特性
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87NO22/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-53-50(68)46(48(66)34(4)76-53)56(5)30-55(72)51(69)49(67)42(63)29-74-55)26-43-45(52(70)73-6)41(62)28-54(71,78-43)27-37(59)24-40(61)39(60)22-21-35(57)23-36(58)25-44(64)75-33(3)32(2)47(31)65/h7-20,31-43,45-51,53,57-63,65-69,71-72H,21-30H2,1-6H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,42+,43-,45+,46-,47+,48+,49+,50-,51-,53-,54+,55+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDZPWJWHXCJL-DMJFHGPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC4(C(C(C(CO4)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87NO22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314876-23-7 |
Source


|
| Record name | 1-methyl-1H-imidazole; {1,3-bis[2,6-bis(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazol-2-ylidene}dichloropalladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carbonitrile](/img/structure/B1448029.png)
![{2-[4-(2-Thienyl)piperidin-1-yl]ethyl}amine](/img/structure/B1448030.png)
![4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1448033.png)
![3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B1448034.png)
![{2-[(2-Azidoethyl)(2-methylpropyl)amino]ethyl}dimethylamine dihydrochloride](/img/structure/B1448035.png)

![2-(Bromomethyl)spiro[3.3]heptane](/img/structure/B1448037.png)
![tert-butyl N-{2-[(cyclobutylmethyl)sulfanyl]ethyl}carbamate](/img/structure/B1448040.png)
![6-bromo-2-methanesulfonyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1448043.png)

![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)

